(5-Bromo-6-methylpyridin-3-yl)boronic acid
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Overview
Description
(5-Bromo-6-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a brominated and methylated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-methylpyridin-3-yl)boronic acid typically involves the bromination of 6-methylpyridine followed by borylation. One common method is to start with 6-methylpyridine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-6-methylpyridine. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-methylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in Chan-Lam coupling reactions to form carbon-nitrogen bonds.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), and solvent (e.g., dichloromethane).
Major Products
The major products formed from these reactions include biaryl compounds, styrenes, and various heterocyclic compounds, depending on the nature of the coupling partner .
Scientific Research Applications
(5-Bromo-6-methylpyridin-3-yl)boronic acid is extensively used in scientific research due to its versatility in forming carbon-carbon and carbon-nitrogen bonds. Its applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Development of molecular probes and imaging agents.
Medicine: Synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action for (5-Bromo-6-methylpyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-pyridinyl)boronic acid
- (6-Fluoro-5-methyl-3-pyridinyl)boronic acid
- (6-Methoxy-3-pyridinyl)boronic acid
Uniqueness
(5-Bromo-6-methylpyridin-3-yl)boronic acid is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable building block for the synthesis of diverse organic molecules .
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDXNZOPUNCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225178-09-4 |
Source
|
Record name | (5-bromo-6-methylpyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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